molecular formula C15H14N2O3 B291093 N-{1-nitro-2-naphthyl}cyclobutanecarboxamide

N-{1-nitro-2-naphthyl}cyclobutanecarboxamide

Cat. No. B291093
M. Wt: 270.28 g/mol
InChI Key: OATNIOOXEJEYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-nitro-2-naphthyl}cyclobutanecarboxamide, also known as NNC 55-0396, is a selective inhibitor of the T-type calcium channel. It has been widely studied for its potential use in the treatment of various diseases such as epilepsy, neuropathic pain, and hypertension.

Mechanism of Action

N-{1-nitro-2-naphthyl}cyclobutanecarboxamide 55-0396 selectively inhibits the T-type calcium channel. T-type calcium channels are involved in the generation of action potentials in neurons and are therefore important for the transmission of information in the nervous system. By inhibiting the T-type calcium channel, N-{1-nitro-2-naphthyl}cyclobutanecarboxamide 55-0396 reduces the excitability of neurons and can therefore reduce seizure activity, pain behavior, and blood pressure.
Biochemical and Physiological Effects:
N-{1-nitro-2-naphthyl}cyclobutanecarboxamide 55-0396 has been shown to have a number of biochemical and physiological effects. In addition to its effects on the T-type calcium channel, N-{1-nitro-2-naphthyl}cyclobutanecarboxamide 55-0396 has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the generation of action potentials in neurons. It has also been shown to reduce the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.

Advantages and Limitations for Lab Experiments

N-{1-nitro-2-naphthyl}cyclobutanecarboxamide 55-0396 has a number of advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of the T-type calcium channel, which means that it can be used to study the role of T-type calcium channels in various physiological processes. One limitation is that it has a relatively low potency, which means that high concentrations of the compound may be required to achieve the desired effect.

Future Directions

There are a number of future directions for the study of N-{1-nitro-2-naphthyl}cyclobutanecarboxamide 55-0396. One direction is to further investigate its potential use in the treatment of epilepsy, neuropathic pain, and hypertension. Another direction is to investigate its effects on other physiological processes, such as learning and memory. Additionally, further research could be done to improve the potency of the compound, which would make it more useful for lab experiments and potentially for clinical use.

Synthesis Methods

N-{1-nitro-2-naphthyl}cyclobutanecarboxamide 55-0396 can be synthesized using a multi-step process. The first step involves the reaction between 2-nitronaphthalene and cyclobutanone to form a cyclobutyl ketone derivative. The second step involves the reaction between the cyclobutyl ketone derivative and ammonium acetate to form N-{1-nitro-2-naphthyl}cyclobutanecarboxamide. The final step involves the purification of the compound using column chromatography.

Scientific Research Applications

N-{1-nitro-2-naphthyl}cyclobutanecarboxamide 55-0396 has been extensively studied for its potential use in the treatment of various diseases. In epilepsy, N-{1-nitro-2-naphthyl}cyclobutanecarboxamide 55-0396 has been shown to reduce seizure activity in animal models. In neuropathic pain, N-{1-nitro-2-naphthyl}cyclobutanecarboxamide 55-0396 has been shown to reduce pain behavior in animal models. In hypertension, N-{1-nitro-2-naphthyl}cyclobutanecarboxamide 55-0396 has been shown to reduce blood pressure in animal models.

properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-(1-nitronaphthalen-2-yl)cyclobutanecarboxamide

InChI

InChI=1S/C15H14N2O3/c18-15(11-5-3-6-11)16-13-9-8-10-4-1-2-7-12(10)14(13)17(19)20/h1-2,4,7-9,11H,3,5-6H2,(H,16,18)

InChI Key

OATNIOOXEJEYEV-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=O)NC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-]

Canonical SMILES

C1CC(C1)C(=O)NC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-]

Origin of Product

United States

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